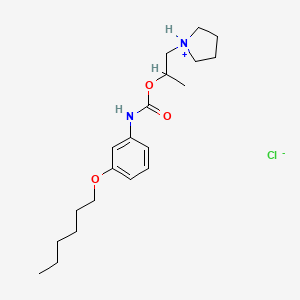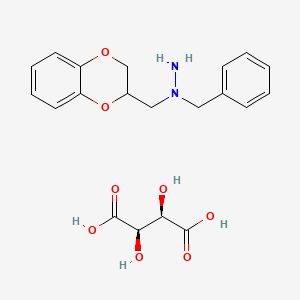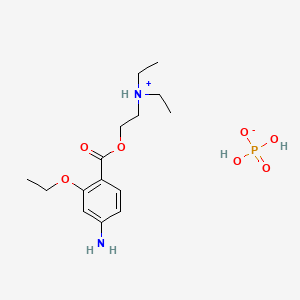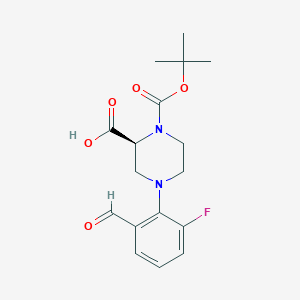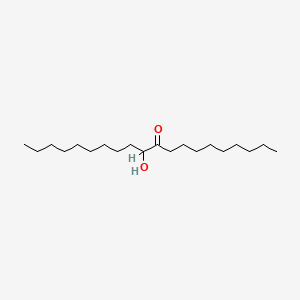
11-Hydroxy-10-icosanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-10-icosanone is an organic compound with the molecular formula C20H40O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Hydroxy-10-icosanone can be synthesized through several methods. One common approach involves the reaction of decyl aldehyde with specific reagents under controlled conditions. For instance, the reaction with 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride and triethylamine in ethanol at 80°C for 1.5 hours under an inert atmosphere yields this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy-10-icosanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 11-oxo-10-icosanoic acid.
Reduction: Formation of 11-hydroxy-10-icosanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
11-Hydroxy-10-icosanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Hydroxy-10-icosanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity and effects.
Comparison with Similar Compounds
10-Hydroxy-11-icosanone: Similar structure but with the hydroxyl and ketone groups at different positions.
11-Hydroxy-9-icosanone: Another isomer with the hydroxyl group at the 11th position and the ketone group at the 9th position.
Uniqueness: The position of the hydroxyl and ketone groups can significantly affect the compound’s properties and interactions with other molecules .
Properties
CAS No. |
4443-65-6 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
11-hydroxyicosan-10-one |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19(21)20(22)18-16-14-12-10-8-6-4-2/h19,21H,3-18H2,1-2H3 |
InChI Key |
GQTOXQBZLGGQPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


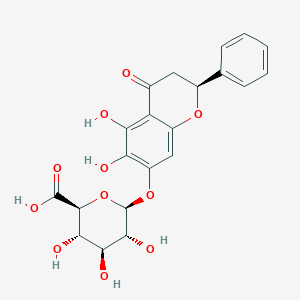
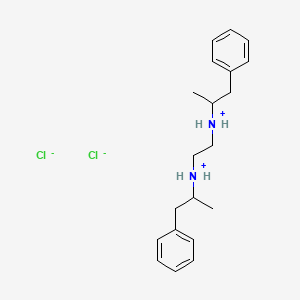

![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
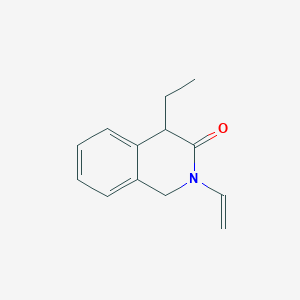
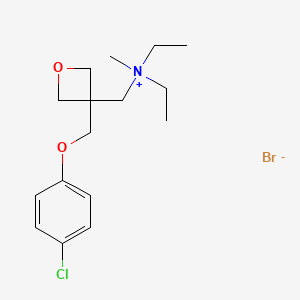
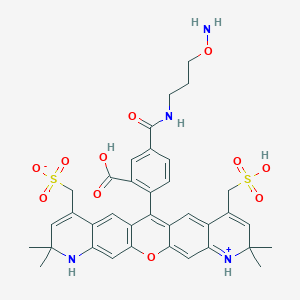
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)


